2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy-

Description

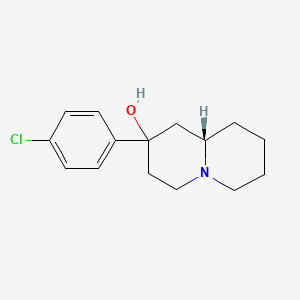

2H-Quinolizine derivatives are bicyclic heterocyclic compounds with a nitrogen atom at position 1 and a bridgehead hydrogen. The compound "2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy-" features a 4-chlorophenyl group in the equatorial position and a hydroxyl group in the axial position at C2. The axial hydroxyl group may participate in hydrogen bonding, while the bulky 4-chlorophenyl substituent affects steric interactions and conformational stability.

Properties

CAS No. |

57661-25-3 |

|---|---|

Molecular Formula |

C15H20ClNO |

Molecular Weight |

265.78 g/mol |

IUPAC Name |

(9aS)-2-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |

InChI |

InChI=1S/C15H20ClNO/c16-13-6-4-12(5-7-13)15(18)8-10-17-9-2-1-3-14(17)11-15/h4-7,14,18H,1-3,8-11H2/t14-,15?/m0/s1 |

InChI Key |

LVBVOBFVWHLTBG-MLCCFXAWSA-N |

Isomeric SMILES |

C1CCN2CCC(C[C@@H]2C1)(C3=CC=C(C=C3)Cl)O |

Canonical SMILES |

C1CCN2CCC(CC2C1)(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy- involves several steps. One common synthetic route includes the reaction of a quinolizine derivative with a chlorophenyl compound under specific conditions to introduce the 4-chlorophenyl group. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinolizine oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinolizine derivatives.

Scientific Research Applications

2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinolizine derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

Substituent Positioning and Stereochemistry

- Target Compound : The equatorial 4-chlorophenyl and axial hydroxyl groups create a distinct dipole moment and steric profile. The axial hydroxyl likely increases polarity compared to equatorial hydroxyl analogs .

- Compound 4b (): 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline has a hydroxyethyl group at C3 and a phenylmethyl group at C2.

- Compound 2e (): 4-Chloro-3-(4-fluorophenyl)-2-phenylquinoline features a 4-fluorophenyl group at C3 and a phenyl group at C2.

Halogen Effects

- 4-Chlorophenyl vs. 4-Fluorophenyl : The target’s 4-chlorophenyl group has higher electron-withdrawing effects compared to the 4-fluorophenyl group in 2e and 2f (). This difference influences electronic properties and may alter reactivity in cross-coupling reactions .

- Chlorine vs. Methyl Groups : Compound 4b () includes a 6-methyl group, which enhances lipophilicity but lacks the electronic effects of chlorine .

Comparison with Other Syntheses

Spectroscopic and Physical Properties

NMR and IR Data

Q & A

Q. What are the recommended synthetic routes for 2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy-?

The synthesis typically involves condensation and cyclization reactions. For example, quinolinecarboxylic acid derivatives or substituted quinoline precursors undergo stepwise functionalization. Key steps include:

- Aldol-like condensation to introduce the 4-chlorophenyl group.

- Axial hydroxylation via controlled oxidation (e.g., using hydrogen peroxide under basic conditions).

- Stereochemical control through temperature modulation (e.g., low-temperature reactions to preserve equatorial/axial configurations). Reaction optimization often prioritizes solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., palladium or enzymatic catalysts for regioselectivity) .

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological approaches include:

- NMR spectroscopy : H and C NMR to confirm axial/equatorial configurations via coupling constants and NOE effects.

- X-ray crystallography : Definitive stereochemical assignment using single-crystal diffraction.

- Mass spectrometry (HRMS) : Verification of molecular weight and isotopic patterns.

- HPLC with chiral columns : To assess enantiomeric purity, especially for asymmetric synthesis pathways .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anti-inflammatory potential : Inhibition of COX-1/COX-2 enzymes via ELISA-based assays.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values. Structure-activity relationships (SAR) should guide subsequent modifications (e.g., substituent effects on the chlorophenyl ring) .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for this compound?

Advanced strategies include:

- Quantum chemical calculations (DFT) : To model transition states and energy barriers for hydroxylation or chlorophenyl addition.

- Reaction path search algorithms : Tools like GRRM or Gaussian for exploring intermediates.

- Machine learning (ML) : Training models on existing quinoline reaction datasets to predict optimal solvents or catalysts. These methods reduce experimental trial-and-error, as demonstrated in ICReDD’s iterative design framework .

Q. What experimental design principles optimize yield and stereoselectivity?

Utilize Design of Experiments (DOE) to systematically vary factors:

- Critical parameters : Temperature (30–80°C), solvent polarity (logP range: 1.5–4.0), catalyst loading (0.1–5 mol%).

- Response surface modeling : To identify interactions between variables (e.g., temperature vs. solvent).

- Taguchi methods : For robustness testing in scaled-up reactions. DOE minimizes resource use while maximizing data quality, as highlighted in chemical engineering optimization studies .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

- Reproducibility checks : Cross-validate results in ≥3 independent labs using standardized protocols.

- Metabolite profiling : LC-MS to rule out degradation products interfering with assays.

- Crystallographic validation : Ensure bioactive conformations match experimental structures. Iterative feedback between computational predictions and experimental validation resolves discrepancies .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

SAR studies require:

- Pharmacophore modeling : To map electrostatic/hydrophobic interactions with biological targets.

- Isosteric replacements : Swap the chlorophenyl group with trifluoromethyl or nitro groups to assess electronic effects.

- Free-energy perturbation (FEP) : Molecular dynamics simulations to quantify binding affinities. These approaches refine lead optimization, as seen in studies on analogous quinoline derivatives .

Q. How do solvent and pH influence the compound’s stability during storage?

Stability studies should include:

- Accelerated degradation tests : Expose the compound to varied pH (2–12) and temperatures (4–40°C).

- HPLC monitoring : Track degradation products (e.g., hydrolysis of the hydroxyl group).

- Solid-state analysis : PXRD to detect polymorphic transitions under humidity. Optimal storage conditions (e.g., anhydrous DMSO at −20°C) are derived from empirical stability data .

Methodological Challenges and Solutions

Q. What strategies resolve low yields in asymmetric synthesis?

Low yields often stem from poor stereocontrol. Solutions include:

- Chiral auxiliaries : Temporarily fix configurations during synthesis (e.g., Evans oxazolidinones).

- Enzymatic catalysis : Lipases or oxidoreductases for enantioselective hydroxylation.

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts with chiral ligands. Case studies in quinoline synthesis show 20–40% yield improvements using DKR .

Q. How can researchers validate the compound’s role in multi-target drug discovery?

Employ polypharmacology screening :

- Target fishing : Chemoproteomics (e.g., affinity chromatography with cellular lysates).

- Network pharmacology : Systems biology models to predict off-target effects.

- CRISPR-Cas9 knockouts : Confirm target engagement in cellular assays.

Integration with omics data ensures mechanistic clarity, as applied in anticancer quinoline research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.